molecular formula C10H17N5O2S B2790868 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine CAS No. 1154962-58-9

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine

Cat. No.: B2790868
CAS No.: 1154962-58-9
M. Wt: 271.34
InChI Key: AESPTFWBXWWDNQ-UHFFFAOYSA-N
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Description

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine is a chemical compound with the molecular formula C10H16N4O2S. It is known for its unique structure, which includes a pyridine ring substituted with a hydrazinyl group and a sulfonyl group, as well as a piperazine ring with a methyl group.

Preparation Methods

The synthesis of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a hydrazinyl group. This can be achieved through a series of reactions, including nitration, reduction, and hydrazinolysis. The sulfonyl group is then introduced through sulfonation reactions, and the final step involves the formation of the piperazine ring with a methyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the hydrazinyl and sulfonyl groups, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the piperazine ring provides structural stability. These interactions can modulate various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-[(2-Hydrazinylpyridin-3-yl)sulfonyl]-4-methylpiperazine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[3-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2S/c1-14-5-7-15(8-6-14)18(16,17)9-3-2-4-12-10(9)13-11/h2-4H,5-8,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESPTFWBXWWDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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